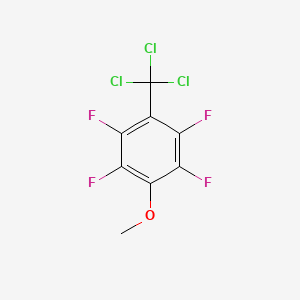
4-Methoxy-2,3,5,6-tetrfluorobenzotrichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2,3,5,6-tetrfluorobenzotrichloride is an organofluorine compound with the molecular formula C8H3Cl3F4O and a molecular weight of 297.46 g/mol . This compound is characterized by the presence of four fluorine atoms, a methoxy group, and a trichloromethyl group attached to a benzene ring. It is used in various chemical applications due to its unique reactivity and properties.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
4-Methoxy-2,3,5,6-tetrfluorobenzotrichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction reactions can modify the trichloromethyl group.
Reagents and Conditions: Common reagents used in these reactions include fluorinating agents, oxidizing agents, and reducing agents.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2,3,5,6-tetrfluorobenzotrichloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology and Medicine: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential pharmaceutical applications.
Industry: It is used in the production of specialty chemicals and materials that require specific fluorine-containing functionalities
Wirkmechanismus
The mechanism of action of 4-Methoxy-2,3,5,6-tetrfluorobenzotrichloride involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the trichloromethyl group can undergo metabolic transformations. These interactions and transformations can affect various molecular pathways, making the compound useful in studying biochemical processes .
Vergleich Mit ähnlichen Verbindungen
4-Methoxy-2,3,5,6-tetrfluorobenzotrichloride can be compared with other similar compounds such as:
2,3,5,6-Tetrafluoro-4-methoxybenzamide: This compound shares the tetrafluorobenzene core but has an amide group instead of a trichloromethyl group.
2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid: This compound has a mercapto group in place of the methoxy group.
4-Methoxy-2,3,5,6-tetrafluorophenylboronic acid: This compound contains a boronic acid group instead of the trichloromethyl group.
The uniqueness of this compound lies in its combination of fluorine atoms, methoxy group, and trichloromethyl group, which confer distinct reactivity and properties compared to its analogs.
Eigenschaften
Molekularformel |
C8H3Cl3F4O |
|---|---|
Molekulargewicht |
297.5 g/mol |
IUPAC-Name |
1,2,4,5-tetrafluoro-3-methoxy-6-(trichloromethyl)benzene |
InChI |
InChI=1S/C8H3Cl3F4O/c1-16-7-5(14)3(12)2(8(9,10)11)4(13)6(7)15/h1H3 |
InChI-Schlüssel |
XUGADXICDIGIJM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C(=C1F)F)C(Cl)(Cl)Cl)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















